

# Unraveling the Isoform-Specific Interactomes: A Comparative Guide to $\Delta$ Np63 $\alpha$ and TAp63 $\alpha$

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A comprehensive analysis of the distinct protein interaction networks of  $\Delta$ Np63 $\alpha$  and TAp63 $\alpha$ , providing insights into their divergent biological roles in development and disease.

The transcription factor p63, a member of the p53 family, plays a pivotal role in epithelial development and carcinogenesis.[1] The expression of two major isoforms, TAp63 $\alpha$  and  $\Delta$ Np63 $\alpha$ , which have opposing functions, governs its diverse biological activities.[2][3] While TAp63 $\alpha$  generally acts as a tumor suppressor, mirroring p53's functions in inducing apoptosis and cell cycle arrest,  $\Delta$ Np63 $\alpha$  often exhibits oncogenic properties, promoting proliferation and cell survival.[4][5][6] These functional distinctions are largely dictated by their unique protein-protein interaction networks, or interactomes. This guide provides a detailed comparison of the  $\Delta$ Np63 $\alpha$  and TAp63 $\alpha$  interactomes, supported by experimental data, to elucidate the molecular basis of their distinct cellular functions.

## Comparative Analysis of Interacting Proteins

Mass spectrometry-based proteomics has been instrumental in identifying the protein partners of p63 isoforms.[7][8] These studies have revealed both shared and unique interactors, providing a foundation for understanding their isoform-specific roles.

Below is a summary of experimentally identified protein interactors for  $\Delta$ Np63 $\alpha$  and TAp63 $\alpha$ .

Interacting Protein	Primary Function	Experimental Method(s)	Isoform Specificity	Reference(s)
$\Delta$ Np63 $\alpha$ Interactors				
hnRNPA/B	RNA binding, mRNA processing	Co-immunoprecipitation, Mass Spectrometry	$\Delta$ Np63 $\alpha$	<a href="#">[7]</a> <a href="#">[8]</a>
hnRNPK	RNA binding, transcriptional regulation	Co-immunoprecipitation, Mass Spectrometry	$\Delta$ Np63 $\alpha$	<a href="#">[7]</a> <a href="#">[8]</a>
hnRNPQ	RNA binding	Co-immunoprecipitation, Mass Spectrometry	$\Delta$ Np63 $\alpha$	<a href="#">[7]</a> <a href="#">[8]</a>
FUS/TLS	RNA binding, DNA repair	Co-immunoprecipitation, Mass Spectrometry	$\Delta$ Np63 $\alpha$	<a href="#">[7]</a> <a href="#">[8]</a>
Keratin 5	Cytoskeletal structure	Co-immunoprecipitation, Mass Spectrometry	$\Delta$ Np63 $\alpha$	<a href="#">[7]</a>
p300	Histone acetyltransferase, transcriptional coactivator	Co-immunoprecipitation	$\Delta$ Np63 $\alpha$ , TAp63 $\alpha$	<a href="#">[9]</a>
HDAC1/2	Histone deacetylase, transcriptional corepressor	Co-immunoprecipitation	$\Delta$ Np63 $\alpha$	<a href="#">[9]</a>

BRDT	Bromodomain-containing protein, transcriptional regulation	Co-immunoprecipitation	$\Delta$ Np63 $\alpha$	<a href="#">[9]</a>
NRF2	Transcription factor, oxidative stress response	Chromatin Immunoprecipitation and Sequencing	$\Delta$ Np63 $\alpha$	<a href="#">[9]</a>
c-Rel	Transcription factor (NF- $\kappa$ B pathway)	Co-immunoprecipitation	$\Delta$ Np63 $\alpha$ , TAp63 $\alpha$	<a href="#">[10]</a>
WWP1	E3 ubiquitin ligase	Not specified	$\Delta$ Np63 $\alpha$ , TAp63 $\alpha$	<a href="#">[9]</a>
MDM2	E3 ubiquitin ligase	Not specified	$\Delta$ Np63 $\alpha$ , TAp63 $\alpha$	<a href="#">[9]</a>
Fbw7	E3 ubiquitin ligase	Not specified	$\Delta$ Np63 $\alpha$	<a href="#">[9]</a>
PML	Tumor suppressor, forms nuclear bodies	Not specified	$\Delta$ Np63 $\alpha$ , TAp63 $\alpha$	<a href="#">[9]</a>
SETX	RNA/DNA helicase	Not specified	$\Delta$ Np63 $\alpha$	<a href="#">[9]</a>
BRCA1	DNA repair, tumor suppressor	Co-immunoprecipitation	$\Delta$ Np63 $\alpha$ , p73	<a href="#">[11]</a>
MCL1	Anti-apoptotic protein	Predicted interaction	$\Delta$ Np63 $\alpha$ , p53, p73	<a href="#">[11]</a>
RXRA	Nuclear receptor, transcriptional co-activator	Not specified	$\Delta$ Np63 $\alpha$	<a href="#">[11]</a>

Slug (SNAI2)	Transcription factor, EMT	Chromatin Immunoprecipitation and Sequencing	$\Delta$ Np63 $\alpha$	<a href="#">[12]</a>
Axl	Receptor tyrosine kinase, EMT	Chromatin Immunoprecipitation and Sequencing	$\Delta$ Np63 $\alpha$	<a href="#">[12]</a>
TAp63 $\alpha$ Interactors				
p300	Histone acetyltransferase, transcriptional coactivator	Co-immunoprecipitation	TAp63 $\alpha$ , $\Delta$ Np63 $\alpha$	<a href="#">[9]</a>
c-Rel	Transcription factor (NF- $\kappa$ B pathway)	Co-immunoprecipitation	TAp63 $\alpha$ , $\Delta$ Np63 $\alpha$	<a href="#">[10]</a>
WWP1	E3 ubiquitin ligase	Not specified	TAp63 $\alpha$ , $\Delta$ Np63 $\alpha$	<a href="#">[9]</a>
MDM2	E3 ubiquitin ligase	Not specified	TAp63 $\alpha$ , $\Delta$ Np63 $\alpha$	<a href="#">[9]</a>
PML	Tumor suppressor, forms nuclear bodies	Not specified	TAp63 $\alpha$ , $\Delta$ Np63 $\alpha$	<a href="#">[9]</a>
ASPP2	Apoptosis-stimulating protein of p53	Pull-down assay	TAp63 $\alpha$ (implied stronger interaction than $\Delta$ Np63 $\alpha$ )	<a href="#">[13]</a>
p73	p53 family member	Hetero-tetramerization	TAp63 $\alpha$	<a href="#">[13]</a>

## Functional Implications of Differential Interactions

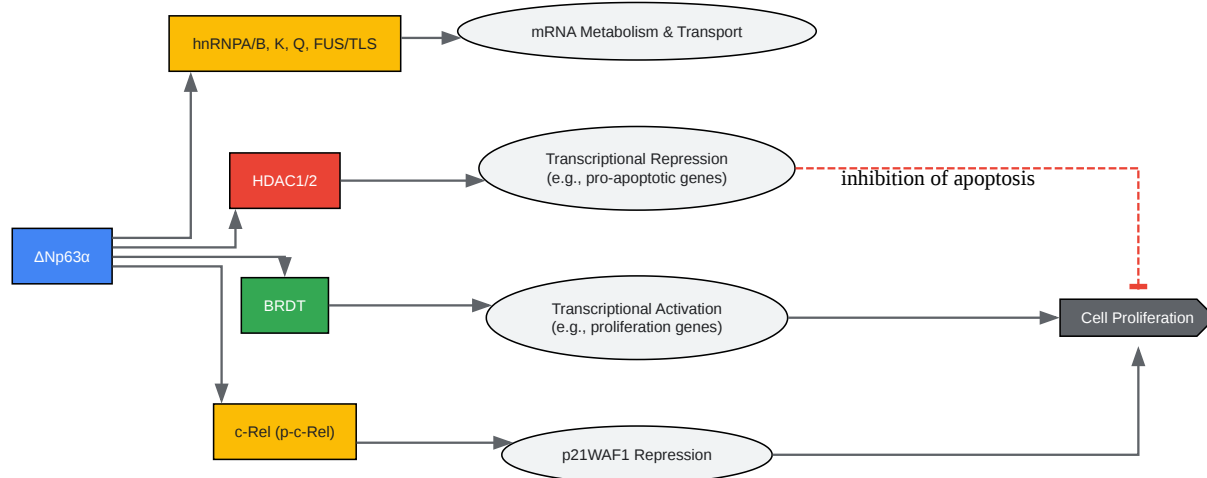
The distinct sets of interacting proteins translate into divergent cellular functions for  $\Delta$ Np63 $\alpha$  and TAp63 $\alpha$ .

$\Delta$ Np63 $\alpha$ : The interaction with multiple heterogeneous ribonucleoproteins (hnRNPs) suggests a role for  $\Delta$ Np63 $\alpha$  in mRNA metabolism and transport.<sup>[7]</sup><sup>[8]</sup> Its association with chromatin modifiers like HDAC1/2 and BRDT points to its function in transcriptional repression and activation of specific gene programs, particularly those involved in cell proliferation and survival in squamous cell carcinomas.<sup>[9]</sup> The interaction with NRF2 highlights a role in the oxidative stress response.<sup>[9]</sup> Furthermore,  $\Delta$ Np63 $\alpha$ 's ability to regulate components of the epithelial-to-mesenchymal transition (EMT) program, such as Slug and Axl, underscores its contribution to cancer cell motility and invasion.<sup>[12]</sup>

TAp63 $\alpha$ : In contrast, the interactome of TAp63 $\alpha$  aligns with its tumor-suppressive functions. The interaction with p300 can inhibit its DNA binding activity, suggesting a regulatory mechanism.<sup>[9]</sup> TAp63 $\alpha$ 's ability to upregulate genes involved in apoptosis, such as those encoding for death receptors (CD95, TNF-R1, TRAIL-R1, TRAIL-R2) and pro-apoptotic Bcl-2 family members, highlights its role in cell death pathways.<sup>[5]</sup> The interaction with ASPP2, a known activator of p53-mediated apoptosis, further supports its pro-apoptotic function.<sup>[13]</sup>

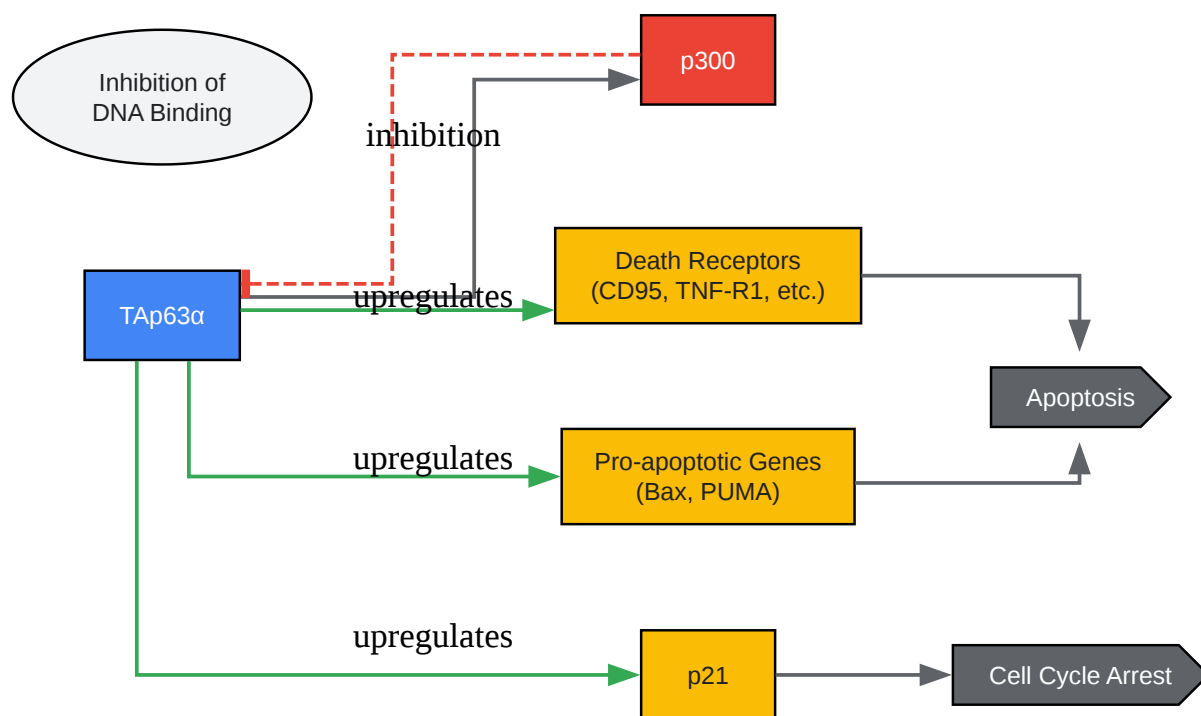
## Signaling Pathways and Regulatory Networks

The differential interactions of  $\Delta$ Np63 $\alpha$  and TAp63 $\alpha$  place them at the center of distinct signaling pathways.



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Caption:  $\Delta Np63\alpha$  signaling pathways promoting cell proliferation.



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Caption: TAp63α signaling pathways promoting apoptosis and cell cycle arrest.

## Experimental Protocols

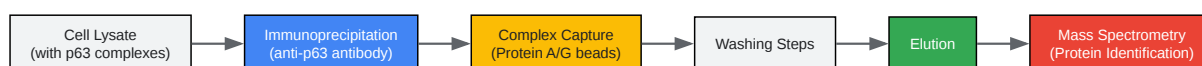
The identification of p63 isoform-specific interactors has primarily relied on affinity purification coupled with mass spectrometry.

Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS):

This is a widely used technique to identify protein-protein interactions.

- **Cell Lysis:** Cells expressing the p63 isoform of interest (either endogenously or through overexpression) are lysed under non-denaturing conditions to preserve protein complexes.
- **Immunoprecipitation:** An antibody specific to the p63 isoform (the "bait" protein) is added to the cell lysate and incubated to allow the formation of antibody-antigen complexes.
- **Complex Capture:** Protein A/G-conjugated beads are added to the lysate to capture the antibody-p63-interactor complexes.

- **Washing:** The beads are washed multiple times to remove non-specifically bound proteins.
- **Elution:** The bound protein complexes are eluted from the beads.
- **Mass Spectrometry:** The eluted proteins are typically separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry to identify the "prey" proteins that co-immunoprecipitated with the p63 isoform.<sup>[14][15][16]</sup>



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Caption: Workflow for Co-immunoprecipitation Mass Spectrometry (Co-IP/MS).

#### Yeast Two-Hybrid (Y2H) Screening:

This technique is used to identify binary protein-protein interactions.

- **Vector Construction:** The "bait" protein (e.g., a p63 isoform) is fused to the DNA-binding domain (DBD) of a transcription factor, and a library of potential "prey" proteins is fused to the activation domain (AD) of the same transcription factor.
- **Yeast Transformation:** Both bait and prey constructs are co-expressed in yeast.
- **Interaction and Reporter Gene Activation:** If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene (e.g., conferring nutrient prototrophy or color change).
- **Identification of Interactors:** Yeast colonies that exhibit reporter gene activity are selected, and the prey plasmid is isolated and sequenced to identify the interacting protein.<sup>[17]</sup>

#### Proximity-Dependent Biotin Identification (BioID):

This method identifies proteins in close proximity to a protein of interest in living cells.



- **Fusion Protein Expression:** The p63 isoform of interest is fused to a promiscuous biotin ligase (e.g., BirA\*).
- **Biotinylation in vivo:** Upon addition of biotin to the cell culture medium, the BirA\*-p63 fusion protein biotinylates nearby proteins.
- **Cell Lysis and Streptavidin Affinity Purification:** Cells are lysed under denaturing conditions, and biotinylated proteins are captured using streptavidin-coated beads.
- **Mass Spectrometry:** The captured proteins are identified by mass spectrometry.<sup>[15]</sup>

## Conclusion

The interactomes of  $\Delta$ Np63 $\alpha$  and TAp63 $\alpha$  are markedly distinct, providing a molecular basis for their opposing roles in cellular processes.  $\Delta$ Np63 $\alpha$  primarily interacts with proteins involved in RNA metabolism, transcriptional regulation, and cell motility, consistent with its pro-proliferative and oncogenic functions. In contrast, TAp63 $\alpha$  engages with proteins that promote apoptosis and cell cycle arrest, underscoring its tumor-suppressive activities. A thorough understanding of these isoform-specific interaction networks is crucial for developing targeted therapies for p63-driven cancers and other diseases. Future research employing quantitative proteomics approaches will further refine our understanding of the dynamic nature of these interactomes and their regulation in different cellular contexts.

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